

Kynurenic Acid: A Comprehensive Physicochemical and Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyquinoline-4-carboxylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Kynurenic acid (KYNA), a metabolite of the essential amino acid tryptophan, is a pivotal endogenous neuromodulator. Its broad-spectrum antagonism at excitatory amino acid receptors and its interaction with other key neuronal targets have positioned it as a molecule of significant interest in neuroscience and drug development. This technical guide provides a detailed overview of the core physicochemical properties of kynurenic acid, standardized experimental protocols for their determination, and a visual representation of its primary signaling pathways.

Core Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its pharmacokinetic and pharmacodynamic behavior. The properties of kynurenic acid are summarized below.

Table 1: General and Physical Properties of Kynurenic Acid

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₇ NO ₃	--INVALID-LINK--
Molecular Weight	189.17 g/mol	--INVALID-LINK--
Appearance	Yellow solid / Off-white to tan powder	--INVALID-LINK--
Melting Point	275 - 280 °C (with decomposition)	--INVALID-LINK--
pKa	~2.4 (carboxylic acid)	[1]
logP (Octanol/Water)	1.3 (XlogP)	[2]

Table 2: Solubility of Kynurenic Acid

Solvent	Solubility	Conditions	Source(s)
Water	>28.4 µg/mL	pH 7.4	[3]
DMSO	~18 mg/mL (95.15 mM)	-	Selleck Chem
Ethanol	Insoluble	-	Selleck Chem
0.1 N NaOH	4 mg/mL	-	Sigma-Aldrich

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quantification of kynurenic acid.

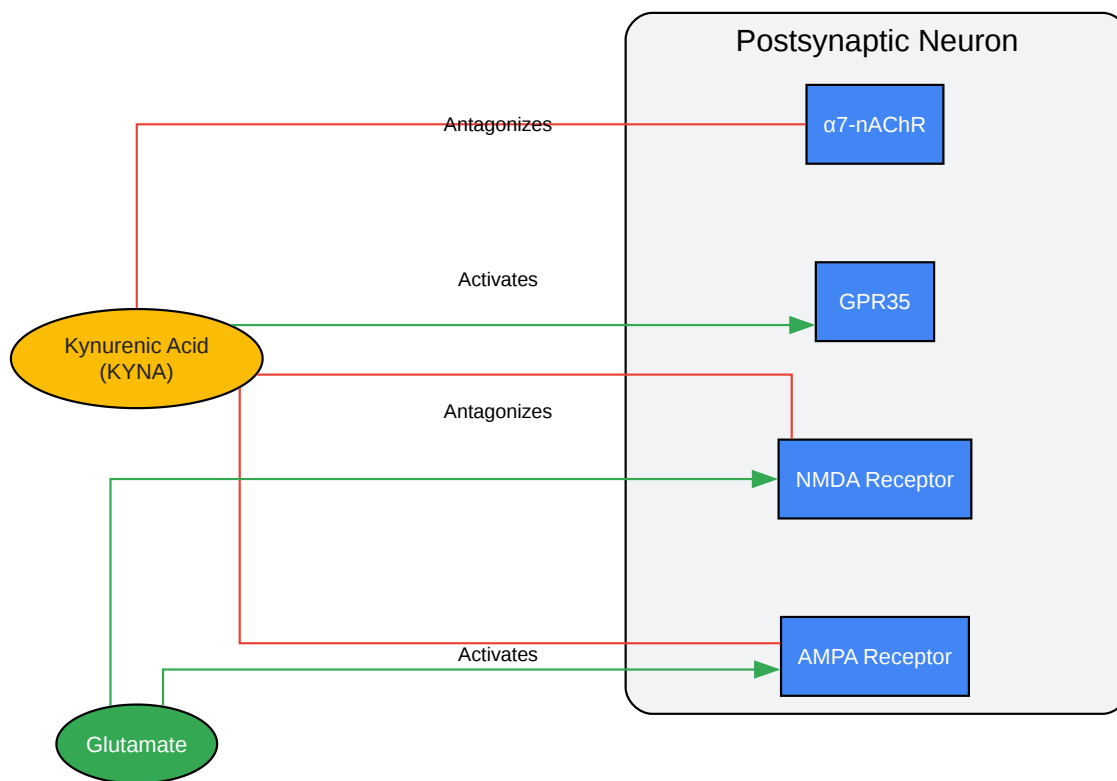
Table 3: Key Spectroscopic Data for Kynurenic Acid

Technique	Key Data Points
UV-Vis Absorbance	λ_{max} at ~240 nm and ~330-344 nm in acidic/neutral solutions.[4][5]
^1H NMR (D_2O , pH 7.4)	δ (ppm): 7.94 (d), 7.64 (d), 7.56 (t), 7.36 (t), 6.68 (s).[6]
^{13}C NMR (D_2O , pH 7.4)	δ (ppm): 183.2, 169.4, 147.8, 141.3, 135.9, 127.8, 126.9, 126.6, 121.7, 110.7.[6][7]
Mass Spectrometry (ESI-MS/MS)	Precursor Ion $[\text{M}+\text{H}]^+$: m/z 190. Key Fragment Ions: m/z 144, 116.[3]

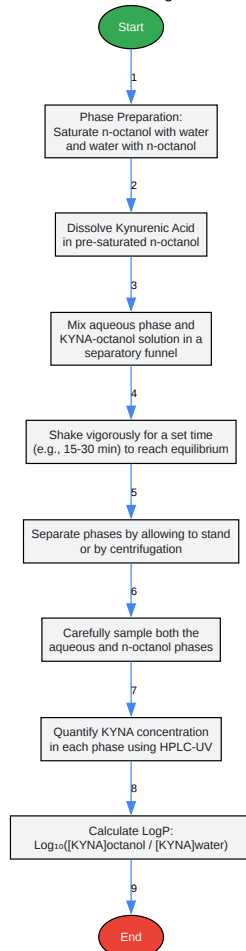
Key Signaling Pathways

Kynurenic acid exerts its biological effects by interacting with multiple receptors. It is primarily known as a broad-spectrum antagonist of ionotropic glutamate receptors. It also antagonizes the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ -nAChR) and, in contrast, acts as an agonist on the G protein-coupled receptor 35 (GPR35).

Kynurenic Acid Receptor Interactions



Shake-Flask Method for logP Determination



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